molecular formula C9H11BF4KN B13471166 Potassium (3-((dimethylamino)methyl)-4-fluorophenyl)trifluoroborate

Potassium (3-((dimethylamino)methyl)-4-fluorophenyl)trifluoroborate

Cat. No.: B13471166
M. Wt: 259.10 g/mol
InChI Key: QWPZQVLXAHGSNZ-UHFFFAOYSA-N
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Description

Potassium {3-[(dimethylamino)methyl]-4-fluorophenyl}trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and reactivity, making them valuable in various chemical reactions, particularly in the field of organic synthesis. The compound’s unique structure, which includes a dimethylamino group, a fluorophenyl group, and a trifluoroborate moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {3-[(dimethylamino)methyl]-4-fluorophenyl}trifluoroboranuide typically involves the reaction of 3-[(dimethylamino)methyl]-4-fluorophenylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base, such as potassium carbonate, under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Potassium {3-[(dimethylamino)methyl]-4-fluorophenyl}trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions produce borohydrides .

Mechanism of Action

The mechanism by which potassium {3-[(dimethylamino)methyl]-4-fluorophenyl}trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The dimethylamino and fluorophenyl groups enhance the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium {3-[(dimethylamino)methyl]-4-fluorophenyl}trifluoroboranuide is unique due to the presence of both the dimethylamino and fluorophenyl groups, which enhance its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules .

Properties

Molecular Formula

C9H11BF4KN

Molecular Weight

259.10 g/mol

IUPAC Name

potassium;[3-[(dimethylamino)methyl]-4-fluorophenyl]-trifluoroboranuide

InChI

InChI=1S/C9H11BF4N.K/c1-15(2)6-7-5-8(10(12,13)14)3-4-9(7)11;/h3-5H,6H2,1-2H3;/q-1;+1

InChI Key

QWPZQVLXAHGSNZ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C=C1)F)CN(C)C)(F)(F)F.[K+]

Origin of Product

United States

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